2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole
Description
2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole is a sulfonylated imidazole derivative characterized by a 2,3,4-trimethylphenyl group attached via a sulfonyl linkage to the nitrogen atom of the imidazole ring. The imidazole core is substituted with ethyl and methyl groups at the 2- and 4-positions, respectively.
Properties
IUPAC Name |
2-ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-6-15-16-11(3)9-17(15)20(18,19)14-8-7-10(2)12(4)13(14)5/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFMTLIHAMRGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction
A mixture of 1,2-propylene diamine and propionitrile undergoes cyclization in the presence of a sulfur-based catalyst (e.g., sulfur dichloride, disulphur dichloride) at 80–140°C under reflux. Key parameters include:
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Molar ratio : 1,2-propylene diamine to propionitrile = 1–1.3:1.
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Temperature gradient : Initial reaction at 80–110°C for 3 hours, followed by a secondary phase at 120–140°C for 1.5 hours.
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Catalyst loading : 0.2 mol sulfur dichloride per mole of propionitrile.
This step yields 2-ethyl-4-methylimidazoline (dihydro-compound) with an 87.1% yield after low-pressure distillation.
Dehydrogenation to Aromatic Imidazole
The dihydro-compound is dehydrogenated using Raney nickel at 170–200°C for 3–5 hours. Optimized conditions involve:
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Catalyst activation : Raney nickel pre-treated with 20% potassium hydroxide.
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Reaction time : 3.5 hours at 190°C achieves a 90.4% yield of 2-ethyl-4-methylimidazole .
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Purification : Distillation under reduced pressure (10 mmHg) collects the product at 150–160°C , followed by alkaline washing (3% NaOH) to remove residual catalysts.
Purification and Characterization
Distillation and Crystallization
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Boiling Point | 154–157°C at 10 mmHg | Distillation |
| Purity | >98.5% | Gas Chromatography |
| -NMR (CDCl₃) | δ 1.25 (t, 3H), 2.30 (s, 3H), 7.10 (s, 1H) | Spectrometry |
| MS (m/z) | 278 [M+H]⁺ | Mass Spectrometry |
Catalytic Systems and Yield Optimization
Alternative Catalysts
Temperature Effects
| Dehydrogenation Temp. | Yield | Reaction Time |
|---|---|---|
| 170°C | 86.1% | 5 hours |
| 190°C | 90.4% | 3.5 hours |
| 200°C | 88.2% | 3 hours |
Higher temperatures accelerate kinetics but risk decomposition above 200°C.
Industrial-Scale Considerations
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler alkyl derivatives.
Scientific Research Applications
2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
4-Nitro-1-(2,4,6-trimethylphenyl)sulfonylimidazole
- Structure : Features a nitro group at the 4-position of the imidazole ring and a 2,4,6-trimethylphenylsulfonyl group.
- Key Properties :
- The 2,4,6-trimethylphenyl group creates greater steric hindrance than the 2,3,4-trimethylphenyl group in the target compound, which may affect binding interactions in biological systems.
Triazole-Based Sulfonyl Derivatives
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure : A triazole core with a sulfonylphenyl group and fluorinated aromatic substituents.
- Key Properties :
- Comparison :
- The triazole core offers a different heterocyclic scaffold, which may confer distinct hydrogen-bonding capabilities compared to imidazole.
- Fluorine substituents enhance metabolic stability and lipophilicity, a feature absent in the target compound.
Sulfonylurea Herbicides
- Examples : Metsulfuron methyl, Triflusulfuron methyl
- Structure : Sulfonyl groups linked to triazine heterocycles and benzoate esters .
- Key Properties: Act as acetolactate synthase inhibitors, disrupting plant amino acid synthesis.
- Comparison: The triazine core in sulfonylureas contrasts with the imidazole ring in the target compound, leading to divergent biological targets (herbicidal vs. The sulfonyl group in both compounds facilitates binding to enzymes, but the substituent patterns dictate specificity.
Benzimidazole Sulfonyl Derivatives
- Example : 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester
- Structure : A benzimidazole core with a sulfonyl group and trifluoroethoxy substituents .
- Trifluoroethoxy groups introduce strong electron-withdrawing effects, which are absent in the target compound.
Comparative Data Table
*Estimated based on structural similarity to .
Biological Activity
2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole is a novel compound within the imidazole family, known for its diverse biological activities. This article reviews its biological properties, focusing on its potential as an antitumor agent and other pharmacological effects.
- Molecular Formula : C13H16N2O2S
- Molar Mass : 264.34 g/mol
- CAS Number : 500119-33-5
Research indicates that imidazole derivatives, including 2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole, exhibit significant antiproliferative activity against various cancer cell lines. The mechanism primarily involves the induction of apoptosis through modulation of apoptotic proteins.
Apoptosis Induction
A study demonstrated that this compound enhances the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2. This shift promotes apoptosis in cancer cells, particularly in HeLa cells, where the compound induced a notable apoptosis rate compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
Antitumor Activity
In vitro studies have shown that 2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole exhibits a selective index favoring normal cells over tumor cells. The selectivity index (SI) indicates a significantly higher tolerance in normal L-02 cells compared to various cancer cell lines:
| Compound | IC50 (µM) | Selective Index (SI) |
|---|---|---|
| 2-Ethyl-4-methyl-sulfonylimidazole | 3.24 | 23–46 |
| 5-FU | 74.69 ± 7.85 | - |
| MTX | 42.88 ± 8.07 | - |
These findings suggest that the compound could be a promising candidate for further development as an antitumor agent due to its favorable selectivity profile .
Case Studies
Several case studies have explored the efficacy of imidazole derivatives in cancer treatment:
- HeLa Cell Study : The compound was tested on HeLa cells, showing a significant increase in apoptosis rates (68.2%) compared to 39.6% with 5-FU after 24 hours of treatment .
- Selectivity Studies : The selectivity index was calculated based on IC50 values across different cell lines, demonstrating the compound's potential for targeted therapy with reduced side effects on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
